3-[Benzyl(methyl)amino]-4-hydroxy-1lambda6-thiolane-1,1-dione
Description
3-[Benzyl(methyl)amino]-4-hydroxy-1λ⁶-thiolane-1,1-dione is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring system with two sulfonyl groups at the 1-position, a benzyl(methyl)amino substituent at the 3-position, and a hydroxyl group at the 4-position.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-13(7-10-5-3-2-4-6-10)11-8-17(15,16)9-12(11)14/h2-6,11-12,14H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMJJDMOJDNXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CS(=O)(=O)CC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[Benzyl(methyl)amino]-4-hydroxy-1lambda6-thiolane-1,1-dione involves several steps. One common method includes the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with formaldehyde in formic acid at temperatures between 70-80°C to yield N-benzyl-N-methylaminoethanol . Further reactions involving thiophene derivatives and oxidation steps lead to the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-[Benzyl(methyl)amino]-4-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The benzyl(methyl)amino group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
3-[Benzyl(methyl)amino]-4-hydroxy-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[Benzyl(methyl)amino]-4-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
Key Observations :
- The hydroxy group in the target compound distinguishes it from analogs like the methoxy-substituted derivative (C₁₁H₁₅NO₃S), which is less polar and more lipophilic .
- The benzyl(methyl)amino group is shared with 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride, but the latter’s ketone moiety and hydrochloride salt confer distinct solubility and reactivity .
- The thiolane-1,1-dione core is common across analogs, though fused-ring systems (e.g., benzothiophene in C₁₃H₁₆N₄O) may alter electronic properties and biological target affinity .
Biological Activity
3-[Benzyl(methyl)amino]-4-hydroxy-1lambda6-thiolane-1,1-dione is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article presents a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-[Benzyl(methyl)amino]-4-hydroxy-1lambda6-thiolane-1,1-dione
- Molecular Formula : C₁₃H₁₅N₁O₂S
- Molecular Weight : 253.33 g/mol
The compound exhibits biological activity primarily through its interaction with various molecular targets in the body. It is believed to act as an inhibitor of specific enzymes and receptors involved in inflammatory and proliferative processes. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes such as Factor XIa, which plays a crucial role in the coagulation cascade, potentially offering therapeutic benefits in thrombotic disorders .
- Cell Signaling Modulation : It can influence signaling pathways involving cytokines and growth factors, thereby affecting cell proliferation and survival .
Antimicrobial Activity
Research has indicated that 3-[Benzyl(methyl)amino]-4-hydroxy-1lambda6-thiolane-1,1-dione exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, demonstrating its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
Studies have shown that this compound has antiproliferative effects on cancer cell lines. It induces apoptosis and inhibits cell cycle progression in various tumor types.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 7.2 |
Case Study 1: Antithrombotic Effects
In a preclinical study, the compound was evaluated for its antithrombotic properties. Results indicated a significant reduction in thrombus formation in animal models, suggesting its potential use in preventing thromboembolic events .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed using human cancer cell lines to assess the safety profile of the compound. The results showed selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential with minimal side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
